4-(4-Propylpiperazin-1-yl)aniline molecular weight and 3D structure
4-(4-Propylpiperazin-1-yl)aniline molecular weight and 3D structure
The Strategic Role of 4-(4-Propylpiperazin-1-yl)aniline in Targeted Kinase Inhibitor Design: Structural Profiling, Synthesis, and Pharmacophore Mapping
Executive Summary
In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands—relies heavily on "privileged scaffolds." 4-(4-Propylpiperazin-1-yl)aniline (CAS: 927998-85-4) is a highly specialized bifunctional building block that bridges the gap between lipophilic target binding and aqueous solubility[1].
This technical guide provides an in-depth analysis of the 3D structural dynamics, physicochemical properties, and validated synthetic methodologies for 4-(4-propylpiperazin-1-yl)aniline. By understanding the causality behind its structural components, drug development professionals can leverage this intermediate to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of novel drug candidates[2].
Physicochemical Profiling & 3D Structural Dynamics
The utility of 4-(4-propylpiperazin-1-yl)aniline stems from its precise balance of lipophilicity and basicity. The molecule consists of three distinct domains: an aniline head, a piperazine core, and an N-propyl tail.
Quantitative Physicochemical Data
To predict the behavior of this scaffold in biological systems, we must analyze its core metrics. The calculated Polar Surface Area (PSA) of 32.50 Ų indicates excellent membrane permeability, while the LogP of 2.38 provides a balanced lipophilic profile[1].
Table 1: Physicochemical Properties of 4-(4-Propylpiperazin-1-yl)aniline
| Property | Value | Clinical / Chemical Significance |
| CAS Registry Number | 927998-85-4 | Unique identifier for sourcing and regulatory filing[1]. |
| Molecular Formula | C13H21N3 | Bifunctional nature allows orthogonal reactivity. |
| Molecular Weight | 219.332 g/mol | Low molecular weight leaves room for addition of hinge-binding cores without exceeding Lipinski's Rule of 5[1]. |
| LogP | 2.38 | Optimal lipophilicity for oral bioavailability and target pocket occupation. |
| Polar Surface Area (PSA) | 32.50 Ų | Highly favorable for cellular penetration and blood-brain barrier (BBB) crossing. |
| Hydrogen Bond Donors | 1 (Aniline -NH2) | Acts as a coupling point or hydrogen bond donor in the final drug. |
| Hydrogen Bond Acceptors | 3 (Nitrogen atoms) | Facilitates aqueous solubility and target protein interactions. |
3D Conformational Dynamics
The 3D architecture of 4-(4-propylpiperazin-1-yl)aniline dictates its interaction with biological targets:
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Piperazine Chair Conformation: The six-membered piperazine ring predominantly adopts a rigid chair conformation. This rigidity vectors the N-propyl group away from the aniline plane, reducing the entropic penalty upon binding to a target protein[3].
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Aniline Planarity: The aniline nitrogen exhibits partial sp2 character due to resonance delocalization of its lone pair into the aromatic ring. This planarity is crucial when the aniline is subsequently coupled to pyrimidine or quinazoline cores (common in CDK9 and EGFR inhibitors), ensuring the final molecule can lay flat within the narrow ATP-binding hinge region of kinases[4],[5].
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Protonation State: The aliphatic nitrogen of the piperazine ring has a pKa of ~8.5. At physiological pH (7.4), it is predominantly protonated. This localized positive charge not only dramatically enhances aqueous solubility but frequently forms critical salt bridges with acidic residues (e.g., aspartate) in the solvent-exposed regions of kinase domains[2],[6].
Caption: Pharmacophore mapping of 4-(4-propylpiperazin-1-yl)aniline in targeted drug design.
Self-Validating Synthetic Methodology
To ensure high purity and yield, the synthesis of 4-(4-propylpiperazin-1-yl)aniline is typically executed via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. The protocol below is designed as a self-validating system, incorporating causality for reagent selection and analytical checkpoints to guarantee structural integrity.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple 1-propylpiperazine to 1-fluoro-4-nitrobenzene.
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Procedure: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and 1-propylpiperazine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq). Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours.
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Causality of Reagents:
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Why DMF? DMF is a polar aprotic solvent with a high dielectric constant, which stabilizes the negatively charged Meisenheimer complex transition state during the SNAr reaction, significantly accelerating the reaction rate[5].
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Why K2CO3? K2CO3 acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the substitution. Without it, the HF would protonate the basic piperazine, neutralizing its nucleophilicity and halting the reaction[2].
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Validation Checkpoint 1: Perform TLC (Dichloromethane:Methanol 9:1). The starting material (high Rf) should disappear, replaced by a bright yellow spot (the nitro intermediate). Confirm via LC-MS: Expected [M+H]+=250.1 .
Step 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to an aniline without cleaving the piperazine ring.
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Procedure: Dissolve the purified 1-(4-nitrophenyl)-4-propylpiperazine in Methanol (MeOH). Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Purge the reaction vessel with hydrogen gas ( H2 ) and stir vigorously at room temperature under a balloon of H2 for 4-6 hours. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo.
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Causality of Reagents:
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Why Pd/C over Fe/HCl? While chemical reduction (Iron/HCl) is cheaper, the metal ions strongly chelate with the basic nitrogens of the piperazine ring, leading to severe product loss during aqueous workup. Pd/C hydrogenation is a clean, quantitative process that yields the product simply upon filtration and solvent evaporation[7].
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Validation Checkpoint 2: Confirm completion via LC-MS. The yellow color of the nitro compound will dissipate into a colorless/pale oil or solid. Expected [M+H]+=220.2 .
Caption: Step-by-step synthesis workflow of 4-(4-propylpiperazin-1-yl)aniline with validation checkpoints.
Pharmacophore Application in Kinase Inhibitors
The integration of 4-(4-propylpiperazin-1-yl)aniline into larger drug molecules serves specific, calculated purposes in oncology and neuropharmacology.
Overcoming Pharmacokinetic Limitations
Approximately 30% of drug candidates fail in clinical trials due to poor pharmacokinetic properties, primarily low aqueous solubility[6]. Kinase inhibitors, which often require large, flat, hydrophobic aromatic systems to bind to the ATP pocket, are notoriously insoluble. By coupling 4-(4-propylpiperazin-1-yl)aniline to these hydrophobic cores (via amidation or Buchwald-Hartwig amination of the aniline nitrogen), medicinal chemists introduce a highly water-soluble "tail." The piperazine ring acts as a solubilizing moiety without disrupting the primary binding interactions of the drug[8].
Enhancing Target Selectivity
In the development of Cyclin-Dependent Kinase 9 (CDK9) and Epidermal Growth Factor Receptor (EGFR) inhibitors, the aniline moiety acts as a crucial linker. For example, in the structure-based design of 2,4,5-trisubstituted pyrimidines, bulky piperazinyl anilines are utilized to exploit the structural differences between kinase isoforms. The propyl group on the piperazine ring provides specific steric bulk that can occupy unique hydrophobic sub-pockets present in target kinases but absent in off-target isoforms, thereby driving selectivity and reducing off-target toxicity[4].
References
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IntechOpen. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles". IntechOpen. Available at:[Link]
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PubMed Central (PMC). "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation". NIH. Available at: [Link]
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ORCA. "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents". Cardiff University. Available at: [Link]
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PubMed Central (PMC). "Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy". NIH. Available at: [Link]
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